molecular formula C11H14BrNO2 B13661117 tert-Butyl 3-(bromomethyl)picolinate

tert-Butyl 3-(bromomethyl)picolinate

Cat. No.: B13661117
M. Wt: 272.14 g/mol
InChI Key: XWTQZPXVVVIIAV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)picolinate: is an organic compound that belongs to the class of picolinates It is characterized by the presence of a bromomethyl group attached to the third position of the picolinate ring, with a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)picolinate typically involves the bromination of a suitable precursor. One common method is the bromination of tert-Butyl 3-methylpicolinate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl 3-(bromomethyl)picolinate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

  • Substitution reactions yield various substituted picolinates.
  • Oxidation reactions yield aldehydes or carboxylic acids.
  • Reduction reactions yield methyl picolinates.

Scientific Research Applications

Chemistry: tert-Butyl 3-(bromomethyl)picolinate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used in the synthesis of compounds with antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the chemical industry, this compound is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)picolinate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the bromomethyl group is converted to an aldehyde or carboxylic acid through the addition of oxygen atoms. In reduction reactions, the bromomethyl group is reduced to a methyl group by the addition of hydrogen atoms.

Comparison with Similar Compounds

  • tert-Butyl 6-(bromomethyl)picolinate
  • tert-Butyl 4-(bromomethyl)picolinate
  • tert-Butyl 2-(bromomethyl)picolinate

Comparison: tert-Butyl 3-(bromomethyl)picolinate is unique due to the position of the bromomethyl group on the picolinate ring. This positional difference can influence the reactivity and the types of reactions the compound undergoes. For example, tert-Butyl 6-(bromomethyl)picolinate may have different steric and electronic properties compared to this compound, leading to variations in reaction rates and product distributions.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

tert-butyl 3-(bromomethyl)pyridine-2-carboxylate

InChI

InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-8(7-12)5-4-6-13-9/h4-6H,7H2,1-3H3

InChI Key

XWTQZPXVVVIIAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=N1)CBr

Origin of Product

United States

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